1,3-Dibromo-2,5-difluoro-4-nitrobenzene
Overview
Description
1,3-Dibromo-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1,3-dibromo-2,5-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. Another approach is the bromination of 2,5-difluoro-4-nitrobenzene using bromine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure safety and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrogen gas, or tin chloride.
Substitution: Aqueous sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,3-Dibromo-2,5-difluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,3-Dibromo-2,5-difluoro-4-nitrobenzene is similar to other halogenated nitrobenzene derivatives, such as 1,3-dibromo-5-fluoro-2-nitrobenzene and 2,4-difluoronitrobenzene. its unique combination of bromine and fluorine atoms on the benzene ring sets it apart, providing distinct chemical and physical properties.
Comparison with Similar Compounds
1,3-Dibromo-5-fluoro-2-nitrobenzene
2,4-Difluoronitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,3-dibromo-2,5-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJMITVLBJYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.